3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-4-methyl-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

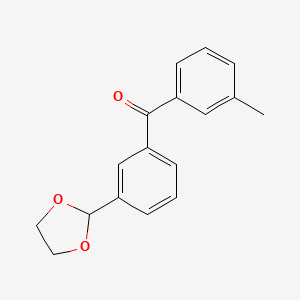

The compound 3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-4-methyl-benzoic acid is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are often synthesized for their potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods, including the condensation reactions of hydrazines with 1,3-dicarbonyl compounds, as well as through the cyclocondensation of β-diketones with hydrazines. For instance, a related compound was synthesized using a Knoevenagel approach followed by a cyclocondensation reaction with phenylhydrazine hydrochloride . Another method involves a one-pot, four-component condensation reaction, which offers advantages such as ease of handling and good yields . Although the specific synthesis of this compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within a crystal . The crystal structure is often stabilized by various intermolecular interactions, including hydrogen bonds and π-π stacking interactions . The dihedral angles between rings in the molecules can indicate the degree of planarity or torsion within the structure .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic addition, due to the presence of reactive sites on the pyrazole ring. The reactivity can be influenced by substituents on the ring, which can either activate or deactivate the ring towards further reactions. The polarographic studies of related compounds show that they can undergo reduction in different pH conditions, indicating the presence of acid-base equilibria .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of substituents like hydroxyl groups can increase hydrogen bonding, potentially affecting solubility in various solvents. The thermal stability of these compounds can be studied using thermogravimetric analysis . Additionally, the electronic structure, including the distribution of electron density and the energy gap between frontier molecular orbitals, can be investigated using computational methods like Density Functional Theory (DFT), which also provides insights into the nonlinear optical properties of the compounds .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

- A study by Reddy and Nagaraj (2008) described the synthesis of ethyl-5-[3-(ethoxycarbonyl)-4-hydroxybenzyl]-2-hydroxybenzoate, a compound related to the one , highlighting the potential for synthesizing complex molecular structures for varied applications in chemical research (Reddy & Nagaraj, 2008).

- Portilla et al. (2007) investigated molecules similar to 3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-4-methyl-benzoic acid, focusing on their hydrogen-bonded supramolecular structures. This research provides insights into how such compounds can be used to study hydrogen bonding and molecular interactions (Portilla et al., 2007).

Biological Activities and Pharmacology

- Titi et al. (2020) conducted a study on pyrazole derivatives, which are structurally related to the compound . They explored their biological activities against breast cancer and microbes, indicating the potential biomedical applications of such compounds (Titi et al., 2020).

- Hsu et al. (2007) researched the biotransformation of gallic acid, leading to the synthesis of new compounds with potential pharmacological significance. This research could be relevant for understanding the metabolic pathways and potential therapeutic applications of similar compounds (Hsu et al., 2007).

Catalysis and Material Science

- Javed et al. (2021) discussed the use of naturally occurring benzoic acid-derived anions in ionic liquids, which could be relevant for understanding the applications of similar compounds in catalysis and material science (Javed et al., 2021).

- Patel et al. (2011) synthesized new compounds with structures related to this compound and evaluated their antimicrobial activity, indicating potential applications in developing new materials or agents with antimicrobial properties (Patel et al., 2011).

Safety and Hazards

properties

IUPAC Name |

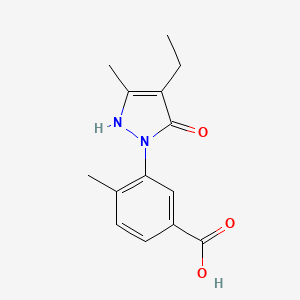

3-(4-ethyl-5-methyl-3-oxo-1H-pyrazol-2-yl)-4-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-4-11-9(3)15-16(13(11)17)12-7-10(14(18)19)6-5-8(12)2/h5-7,15H,4H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDENVIRNYTUJFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NN(C1=O)C2=C(C=CC(=C2)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.